molecular formula C19H20N2O3S B3958262 ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate

ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate

Cat. No. B3958262
M. Wt: 356.4 g/mol
InChI Key: TUJBSXRPBYCLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate, also known as benzimidazole thioether, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoatee thioether is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory effects are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. Its antitumor effects may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Benzimidazole thioether has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

Benzimidazole thioether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a variety of biological activities. However, it also has some limitations. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for research on ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoatee thioether. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal and human trials. Another area of interest is its potential as an antioxidant and anti-inflammatory agent for the treatment of various diseases, such as Alzheimer's disease and rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.

Scientific Research Applications

Benzimidazole thioether has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess antioxidant, anti-inflammatory, and antitumor effects, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-24-18(22)17(12-13-8-10-14(23-2)11-9-13)25-19-20-15-6-4-5-7-16(15)21-19/h4-11,17H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJBSXRPBYCLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate
Reactant of Route 3
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate
Reactant of Route 4
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate
Reactant of Route 6
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.